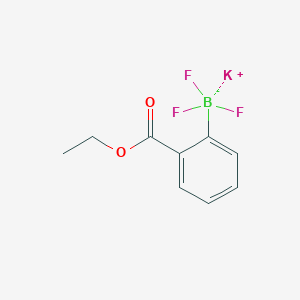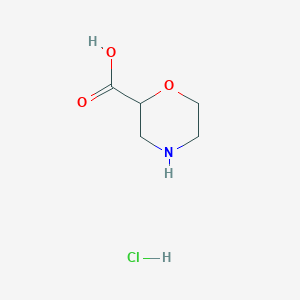
Morpholine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
Morpholine-2-carboxylic acid hydrochloride (CAS Number: 878010-24-3) is a chemical compound with the molecular formula C5H10ClNO3. It is also known by its IUPAC name, 2-morpholinecarboxylic acid hydrochloride . The compound exists as a solid and is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of Morpholine-2-carboxylic acid hydrochloride involves the reaction of morpholine with chloroacetic acid. The resulting compound is a white crystalline solid with a molecular weight of 167.59 g/mol .
Molecular Structure Analysis
The molecular structure of Morpholine-2-carboxylic acid hydrochloride consists of a morpholine ring attached to a carboxylic acid group. The hydrochloride salt forms due to the reaction with hydrochloric acid. The compound’s structure is essential for understanding its properties and reactivity .
Chemical Reactions Analysis
Morpholine-2-carboxylic acid hydrochloride can participate in various chemical reactions, including esterification, amidation, and hydrolysis. These reactions are crucial for its applications in organic synthesis and pharmaceutical research .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Morpholine-2-carboxylic acid hydrochloride is used in the synthesis of various biologically active compounds. For instance, it is used in the preparation of cannabinoid ligands, which are key intermediates in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands (Zhao et al., 2009). Similarly, it plays a role in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is used in peptidomimetic chemistry (Sladojevich et al., 2007).
Medicinal Chemistry and Drug Development
Morpholine-2-carboxylic acid hydrochloride is instrumental in medicinal chemistry. For example, it is involved in the synthesis of potent cathepsin S inhibitors (Latli et al., 2012) and antidepressant compounds (Yuan, 2012). Additionally, it is used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, crucial for creating reboxetine analogs, a class of antidepressants (Fish et al., 2009).
Advanced Materials and Catalysts
This compound also finds applications in the field of advanced materials and catalysts. It has been used in the synthesis of Rhodium(III) complexes, which are efficient catalysts for transfer hydrogenation reactions (Singh et al., 2010).
Chemical Synthesis Techniques
In the realm of chemical synthesis techniques, morpholine-2-carboxylic acid hydrochloride is used in procedures such as the conversion of amino alcohols into morpholines, demonstrating its versatility in organic synthesis (Fritz et al., 2011).
Antihypoxic Activity
Research has shown that derivatives of morpholine-2-carboxylic acid hydrochloride exhibit promising antihypoxic activity, highlighting its potential in developing new therapeutic agents (Ukrainets et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
morpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJUXXMBJDEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-2-carboxylic acid hydrochloride | |
CAS RN |
878010-24-3 | |
| Record name | morpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)
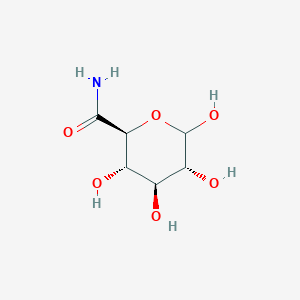



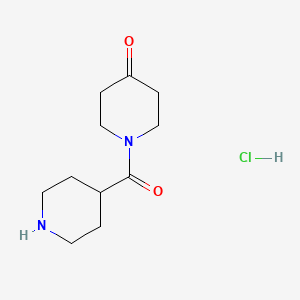


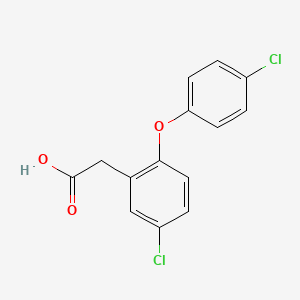

![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)
